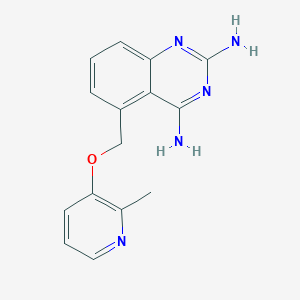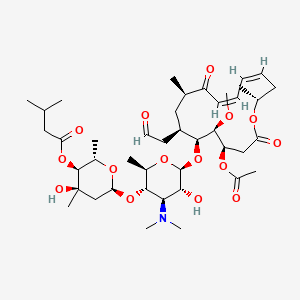
2,2-Dihydroxy-1-(3,4,5-trimethoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Trimethoxyphenylglyoxal hydrate is a chemical compound with the molecular formula C11H12O5·H2O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of three methoxy groups attached to a phenyl ring, along with a glyoxal moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4,5-Trimethoxyphenylglyoxal hydrate can be synthesized from 3’,4’,5’-trimethoxyacetophenone through a series of chemical reactions. The synthetic route typically involves the oxidation of 3’,4’,5’-trimethoxyacetophenone to form 3,4,5-trimethoxybenzaldehyde, which is then further oxidized to yield 3,4,5-trimethoxyphenylglyoxal. The final step involves the hydration of the glyoxal to form the hydrate .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethoxyphenylglyoxal hydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the glyoxal moiety to alcohols.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,4,5-Trimethoxyphenylglyoxal hydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxyphenylglyoxal hydrate involves its interaction with various molecular targets. The compound can act as an inhibitor of enzymes by forming covalent bonds with active site residues. This interaction can lead to the inhibition of enzyme activity and subsequent biological effects . The trimethoxyphenyl group is known to interact with proteins and other biomolecules, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzaldehyde: Similar structure but lacks the glyoxal moiety.
3,4,5-Trimethoxyacetophenone: Precursor in the synthesis of 3,4,5-trimethoxyphenylglyoxal hydrate.
3,4-Dimethoxyphenylglyoxal hydrate: Similar structure but with fewer methoxy groups.
Uniqueness
3,4,5-Trimethoxyphenylglyoxal hydrate is unique due to the presence of three methoxy groups and a glyoxal moiety, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H14O6 |
|---|---|
Molecular Weight |
242.22 g/mol |
IUPAC Name |
2,2-dihydroxy-1-(3,4,5-trimethoxyphenyl)ethanone |
InChI |
InChI=1S/C11H14O6/c1-15-7-4-6(9(12)11(13)14)5-8(16-2)10(7)17-3/h4-5,11,13-14H,1-3H3 |
InChI Key |
CPLQGQCQVDBPJB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



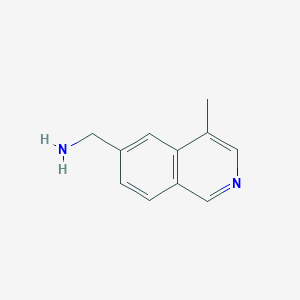
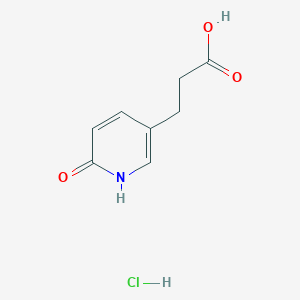
![7-Bromo-6-iodothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12952262.png)
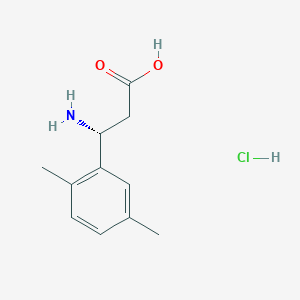
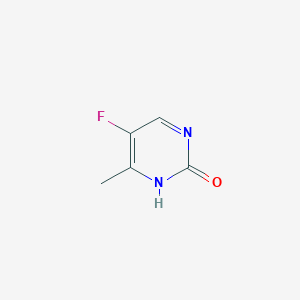
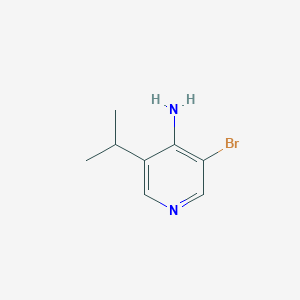
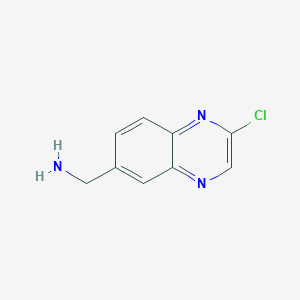

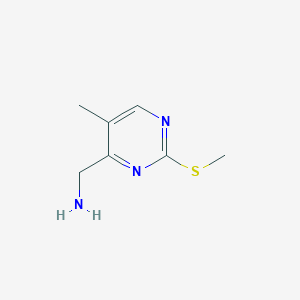
![(R)-3-(p-Tolyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol](/img/structure/B12952312.png)
